molecular formula C6H7N3O2 B14292093 3-Azidohex-3-ene-2,5-dione CAS No. 116139-21-0

3-Azidohex-3-ene-2,5-dione

Cat. No.: B14292093
CAS No.: 116139-21-0
M. Wt: 153.14 g/mol
InChI Key: PSWFETPWMXVFMF-UHFFFAOYSA-N
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Description

3-Azidohex-3-ene-2,5-dione is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexene backbone with two keto groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidohex-3-ene-2,5-dione typically involves the introduction of the azido group into a pre-formed hexene-2,5-dione structure. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromohex-3-ene-2,5-dione, reacts with sodium azide (NaN₃) under mild conditions to form the desired azido compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

3-Azidohex-3-ene-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Sodium azide (NaN₃) is commonly used for introducing the azido group.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted hexene-2,5-dione derivatives.

Scientific Research Applications

3-Azidohex-3-ene-2,5-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and other materials through click chemistry reactions.

Mechanism of Action

The mechanism of action of 3-Azidohex-3-ene-2,5-dione involves the reactivity of the azido group, which can participate in click chemistry reactions. These reactions are highly specific and efficient, allowing for the formation of stable triazole linkages. The compound can target various molecular pathways depending on the nature of the reaction partners.

Comparison with Similar Compounds

Similar Compounds

    Hex-3-ene-2,5-dione: Lacks the azido group, making it less reactive in click chemistry applications.

    3-Bromohex-3-ene-2,5-dione: Contains a bromine atom instead of an azido group, used as a precursor in the synthesis of 3-Azidohex-3-ene-2,5-dione.

    2,5-Hexanedione: A simpler diketone without the double bond or azido group.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions, particularly in click chemistry. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

116139-21-0

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3-azidohex-3-ene-2,5-dione

InChI

InChI=1S/C6H7N3O2/c1-4(10)3-6(5(2)11)8-9-7/h3H,1-2H3

InChI Key

PSWFETPWMXVFMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C(=O)C)N=[N+]=[N-]

Origin of Product

United States

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